2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Description

Chemical Structure and Properties

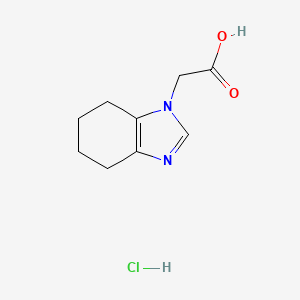

The compound 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride (CAS: 1092286-74-2) is a bicyclic heterocyclic molecule featuring a benzodiazole core fused to a cyclohexene ring. Its structure includes an acetic acid moiety attached to the nitrogen atom of the diazole ring, with a hydrochloride salt enhancing its solubility. The molecular formula is C₉H₁₂N₂O₂·HCl, and its molecular weight is 216.67 g/mol (based on free acid) .

Applications

This compound is primarily utilized in organic synthesis and pharmaceutical research, often serving as a precursor for bioactive molecules. Its structural rigidity and nitrogen-rich heterocycle make it valuable for designing enzyme inhibitors or receptor ligands.

Properties

IUPAC Name |

2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h6H,1-5H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGDSUOUSFUZRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=CN2CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

The biological activity of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is primarily attributed to its ability to modulate cellular functions through several mechanisms:

Antimicrobial Activity

Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies involving human colorectal carcinoma (HCT116) cell lines have shown that certain benzodiazole derivatives possess cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil . The structure-activity relationship (SAR) studies suggest that modifications in the benzodiazole structure can enhance anticancer activity .

Neuroprotective Effects

Benzodiazole derivatives are also being studied for their neuroprotective properties. Research suggests they may have a role in protecting neurons from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

Enzyme Interaction

The compound may interact with various enzymes involved in metabolic pathways. It has been reported to inhibit or activate specific enzymes that play critical roles in cellular metabolism and signaling pathways .

Receptor Modulation

By binding to specific receptors, the compound can influence downstream signaling events essential for various physiological responses. This modulation can lead to altered gene expression and changes in cellular function .

Case Studies and Research Findings

Several studies have explored the applications of this compound in detail:

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

(a) 2-(4,5,6,7-Tetrahydro-1H-1,2,3-Benzotriazol-1-yl)Acetic Acid Hydrochloride

- CAS : 1803561-91-2

- Molecular Formula : C₉H₁₁ClN₃O₂

- Key Difference : Replaces the 1,3-benzodiazole with a 1,2,3-benzotriazole core (three nitrogen atoms instead of two).

- This triazole derivative may exhibit stronger hydrogen-bonding interactions, enhancing its utility in catalysis or metal-organic frameworks .

(b) 2,2’-Azobis[2-(4,5,6,7-Tetrahydro-1H-1,3-Diazepin-2-yl)Propane]Dihydrochloride

- Key Difference : Features a seven-membered diazepine ring instead of the six-membered benzodiazole.

Side-Chain Modifications

(a) 3-(4,5,6,7-Tetrahydro-1H-1,3-Benzodiazol-1-yl)Propanoic Acid Hydrochloride

- CAS: Not specified

- Molecular Formula : C₁₀H₁₅ClN₂O₂

- Key Difference: Propanoic acid (three-carbon chain) replaces the acetic acid moiety.

- Impact : The longer chain may enhance lipid solubility, improving membrane permeability in drug candidates. However, steric bulk could reduce binding affinity to specific targets .

(b) 2-(2-Methyl-4,5,6,7-Tetrahydro-1H-1,3-Benzodiazol-1-yl)Acetic Acid Hydrochloride

- CAS : 2310144-69-3

- Molecular Formula : C₁₀H₁₅ClN₂O₂

- Key Difference : A methyl group is added to the diazole ring.

- Impact : Methyl substitution increases hydrophobicity and may stabilize the ring against metabolic degradation. This derivative is commercially available for high-throughput screening in medicinal chemistry .

Functional Group Comparisons

Research Findings and Trends

- Stability : The target compound’s six-membered benzodiazole ring offers moderate stability compared to diazepine derivatives, which are more resistant to ring-opening reactions .

- Bioactivity : Methyl-substituted analogs show improved pharmacokinetic profiles in preliminary studies, likely due to reduced polarity and slower renal clearance .

- Synthetic Utility : The acetic acid side chain in the target compound facilitates conjugation with amines or alcohols, a feature exploited in peptide mimetics and prodrug design .

Limitations and Data Gaps

- Comparative bioactivity data against analogs (e.g., IC₅₀ values) remain scarce, highlighting a need for targeted pharmacological studies.

Biological Activity

Overview

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is a synthetic compound derived from benzimidazole. It has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | C9H12N2O2 |

| Molecular Weight | 180.21 g/mol |

| IUPAC Name | 2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid |

| CAS Number | 1092286-74-2 |

The biological activity of this compound is primarily linked to its interaction with various cellular targets:

- Receptor Binding : The compound exhibits a binding affinity to multiple receptors similar to other indole derivatives. This interaction can lead to modulation of cellular signaling pathways.

- Enzyme Interaction : It influences the activity of enzymes involved in metabolic processes. Studies indicate that it can modulate pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells. For instance:

- MCF-7 Breast Cancer Cells : The compound showed significant antiproliferative effects with IC50 values comparable to established chemotherapeutics .

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains with promising results indicating inhibition of growth.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antiproliferative Activity : A study reported that compounds structurally related to 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid exhibited significant antiproliferative effects in human breast cancer cell lines (MCF-7), with IC50 values ranging from 10–33 nM .

- Mechanistic Insights : The compound was shown to disrupt tubulin polymerization in vitro, suggesting a potential mechanism for its anticancer activity by targeting microtubule dynamics .

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with this compound led to G2/M phase arrest in MCF-7 cells, contributing to its apoptotic effects .

Q & A

(Basic) What are the optimized synthetic routes for this compound, and how can reaction efficiency be improved?

Methodological Answer:

A common approach involves refluxing the precursor (e.g., substituted benzaldehyde derivatives) with a triazole or benzodiazepine intermediate in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . To enhance efficiency:

- Statistical Design of Experiments (DoE): Use factorial designs to optimize parameters like reflux time, solvent ratio, and catalyst concentration. This minimizes trial runs while maximizing yield .

- Process Control: Implement real-time monitoring (e.g., TLC or HPLC) to track reaction progress and terminate at optimal conversion .

(Basic) Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- HPLC/LC-MS: Quantify purity (>98%) and detect impurities using pharmacopeial standards (e.g., EP or USP methods) .

- NMR Spectroscopy: Confirm the benzodiazolyl-acetic acid backbone via H and C NMR, focusing on signals for the tetrahydro ring (δ 1.5–2.5 ppm) and acetic acid moiety (δ 3.5–4.0 ppm) .

- Elemental Analysis: Validate empirical formula (e.g., CHNO·HCl) with ≤0.3% deviation .

(Advanced) How can computational modeling elucidate reaction mechanisms or intermediate stability?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to map energy profiles of intermediates (e.g., benzodiazolyl-acetic acid formation) and identify rate-limiting steps .

- Reaction Path Search: Apply automated algorithms (e.g., GRRM) to explore transition states and validate experimental observations .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics to refine solvent selection (e.g., ethanol vs. DMF) .

(Advanced) What experimental strategies address discrepancies in reported biological activity data?

Methodological Answer:

- Controlled Bioassay Conditions: Standardize cell lines, solvent controls (e.g., DMSO concentration), and HCl counterion effects to reduce variability .

- Meta-Analysis: Apply multivariate regression to published IC values, isolating variables like assay pH or incubation time .

- In Silico Screening: Compare molecular docking results (e.g., binding affinity to benzodiazepine receptors) with experimental data to identify outliers .

(Advanced) How can stability studies predict decomposition pathways under varying storage conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .

- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf life from accelerated stability data (e.g., t at 25°C) .

- Hygroscopicity Testing: Monitor mass changes under controlled humidity to recommend storage in desiccators or nitrogen atmospheres .

(Basic) What safety protocols are essential for handling this hydrochloride salt in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

- Training: Require 100% compliance with safety exams covering emergency response (e.g., eye flushing, ingestion protocols) .

(Advanced) How can reaction parameters be optimized for scalability without compromising yield?

Methodological Answer:

- Membrane Separation: Purify crude products via nanofiltration to remove unreacted precursors, reducing downstream crystallization steps .

- Flow Chemistry: Transition from batch reflux to continuous flow reactors for better heat/mass transfer and scalability .

- Process Simulation: Use Aspen Plus® to model energy requirements and solvent recovery rates for pilot-scale production .

(Advanced) What methodologies resolve contradictions in reported spectroscopic data?

Methodological Answer:

- High-Resolution MS: Confirm molecular ion ([M+H]) to distinguish isobaric impurities .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the tetrahydrobenzodiazol ring system .

- Cross-Validation: Compare data with structurally analogous compounds (e.g., 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride) to assign ambiguous peaks .

(Basic) What are the key considerations for designing a stability-indicating HPLC method?

Methodological Answer:

- Column Selection: Use C18 columns with acidic mobile phases (0.1% TFA) to resolve polar degradation products .

- Forced Degradation: Validate method specificity by spiking samples with stressed (heat/light) material .

- System Suitability: Ensure resolution ≥2.0 between the parent compound and nearest impurity .

(Advanced) How can heterogeneous catalysis improve synthetic green metrics?

Methodological Answer:

- Solid Acid Catalysts: Replace glacial acetic acid with immobilized sulfonic acid resins to reduce waste .

- Solvent Screening: Use predictive software (e.g., CHEM21) to identify greener solvents (e.g., cyclopentyl methyl ether) .

- E-Factor Calculation: Track mass intensity (kg waste/kg product) and target reductions via catalyst recycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.